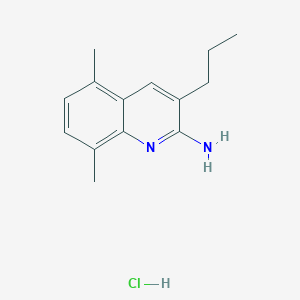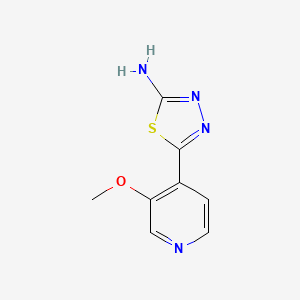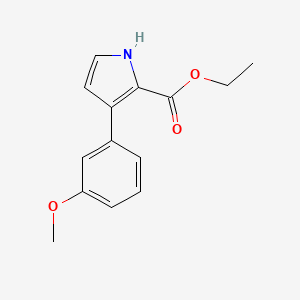
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, methyl, and propyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme activity.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-methylquinoline: This compound has a similar quinoline core but lacks the propyl and additional methyl groups.
5,8-Dimethylquinoline: This compound lacks the amino and propyl groups, making it less versatile in certain applications.
3-Propylquinoline: This compound lacks the amino and methyl groups, which can affect its reactivity and applications.
The unique combination of functional groups in this compound makes it particularly useful in various research and industrial applications .
Properties
CAS No. |
1170435-03-6 |
|---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
5,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
InChI Key |
WEUXCMLJUATUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1N)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)







![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)


![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)


